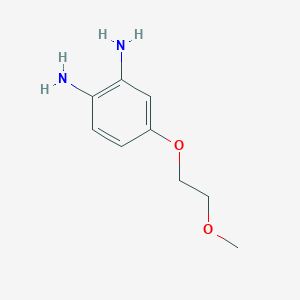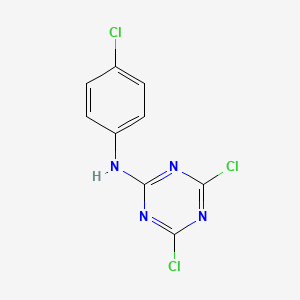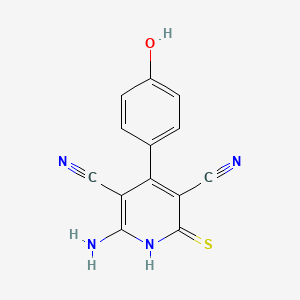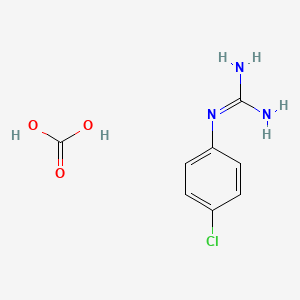
1-(4-Chlorophenyl)guanidine carbonate(1:x)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)guanidine carbonate(1:x) is an organic compound with the molecular formula C8H10ClN3O3 It is a derivative of guanidine, characterized by the presence of a chlorophenyl group attached to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with cyanamide, followed by the addition of carbon dioxide to form the carbonate salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)guanidine carbonate(1:x) often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Substituted guanidine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)guanidine carbonate(1:x) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)guanidine carbonate(1:x) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)guanidine carbonate
- 1-(4-Methoxyphenyl)guanidine carbonate
- 1-(4-Ethylphenyl)guanidine carbonate
Comparison: 1-(4-Chlorophenyl)guanidine carbonate(1:x) is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Fluorophenyl)guanidine carbonate and 1-(4-Methoxyphenyl)guanidine carbonate, the chlorophenyl derivative exhibits different reactivity and potency in various applications. The electron-withdrawing nature of the chlorine atom can influence the compound’s stability and interaction with biological targets .
Conclusion
1-(4-Chlorophenyl)guanidine carbonate(1:x) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C8H10ClN3O3 |
|---|---|
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
carbonic acid;2-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H8ClN3.CH2O3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H2,2,3,4) |
Clé InChI |
PSJXYVNFYRIDPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


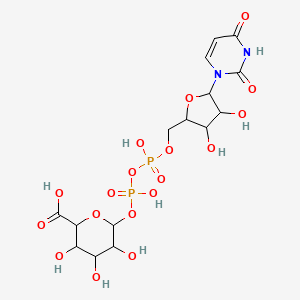
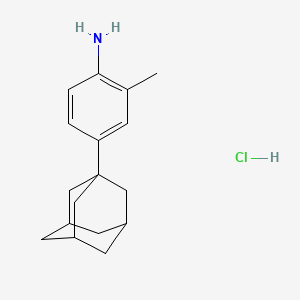

![4-(Benzo[d][1,3]dioxol-5-yl)piperidine](/img/structure/B8779380.png)
![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)
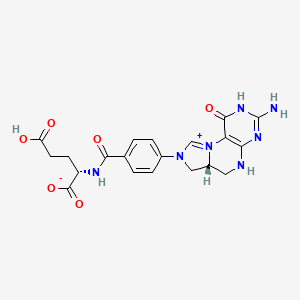
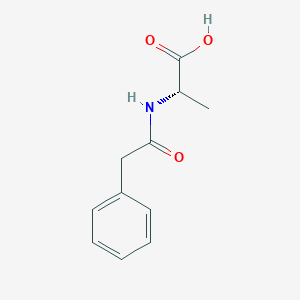
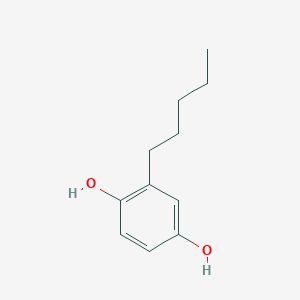
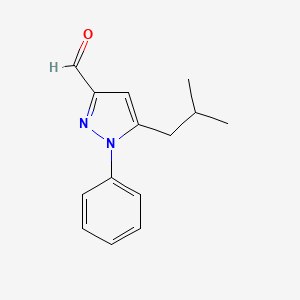
![benzo[f][1,4]thiazepine-3,5(2H,4H)-dione](/img/structure/B8779411.png)
![methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate](/img/structure/B8779431.png)
